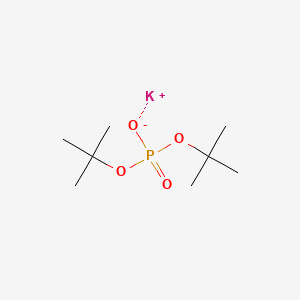

Potassium di-tert-butyl phosphate

描述

Significance of Organophosphorus Compounds in Chemical Sciences

Organophosphorus compounds, characterized by the presence of a phosphorus-carbon bond, are a diverse and crucial class of molecules in the chemical sciences. wikipedia.org Their applications span a wide range of fields, from agriculture and medicine to materials science and catalysis. longdom.org In industrial and environmental chemistry, the definition of an organophosphorus compound is broader, including any organic compound containing phosphorus, even without a direct phosphorus-carbon bond. wikipedia.org This class of compounds is notable for the variable oxidation states of phosphorus, with phosphorus(V) and phosphorus(III) derivatives being the most common. wikipedia.org

The versatility of organophosphorus compounds stems from their unique properties, which can be fine-tuned by altering the substituents attached to the phosphorus atom. This adaptability has led to their use as pesticides, herbicides, flame retardants, plasticizers, and even as nerve agents. wikipedia.orgunacademy.com In the realm of medicine, they are integral to the structure of essential biomolecules like DNA and RNA and are found in various therapeutic agents. wikipedia.org The ongoing exploration of organophosphorus chemistry continues to yield novel compounds with tailored functionalities, addressing challenges in various scientific disciplines. longdom.org

Overview of Di-tert-butyl Phosphate (B84403) as a Versatile Intermediate in Contemporary Chemistry

Di-tert-butyl phosphate and its derivatives, including potassium di-tert-butyl phosphate, are prominent examples of the utility of organophosphorus compounds. The bulky tert-butyl groups confer specific steric and electronic properties to the phosphate core, making it a highly useful intermediate in organic synthesis. This compound is particularly valued as a raw material and intermediate in the synthesis of pharmaceuticals. chemicalbook.com

One of its primary roles is to introduce a phosphate group into other molecules. chemicalbook.com For instance, it is used in the preparation of phosphonooxymethyl prodrugs, which can enhance the bioavailability of active pharmaceutical ingredients. researchgate.netchemicalbook.com This is achieved through a nucleophilic substitution reaction where the di-tert-butyl phosphate moiety is attached to a target molecule, often an active drug. chemicalbook.com The tert-butyl groups can then be easily removed under mild acidic conditions to yield the final phosphonooxymethyl prodrug. researchgate.net

Furthermore, this compound serves as a precursor for the synthesis of various metal phosphate materials. chemicalbook.com Its reaction with metal salts can produce complexes with specific crystal structures and spectral characteristics, which are of interest in materials science. acs.orgacs.org The thermal decomposition of these metal di-tert-butyl phosphate complexes can lead to the formation of nano-sized ceramic phosphates. acs.org

The synthesis of this compound itself has been a subject of research to improve efficiency and purity. An improved two-step process starting from phosphorus trichloride (B1173362) (PCl3) has been developed, which provides the compound in high yield and purity. researchgate.netacs.org Another method involves the oxidation of di-tert-butyl phosphite (B83602) with potassium permanganate (B83412) in the presence of potassium bicarbonate. chemicalbook.com

The reactivity of this compound is exemplified by its reaction with chloromethyl chlorosulfate (B8482658) to produce chloromethyl di-tert-butyl phosphate, a key intermediate for various water-soluble antifungal compounds and other pharmaceutically active molecules. chemicalbook.comgoogle.com This reaction proceeds under mild conditions and demonstrates the utility of this compound as a nucleophile. google.com

Below is a table summarizing key reactions involving this compound:

| Reactant | Reagent(s) | Product | Application |

| Di-tert-butyl phosphite | Potassium permanganate, Potassium bicarbonate | This compound | Synthesis of the title compound |

| This compound | Chloromethyl chlorosulfate | Chloromethyl di-tert-butyl phosphate | Intermediate for antifungal agents |

| This compound | Metal acetates (e.g., Li, Na, Ca) | Metal di-tert-butyl phosphate complexes | Precursors for metal phosphate materials |

| N-(1-(chloromethyl)-2-oxo-1, 2-dihydropyridin-4-yl) -2-(4-fluoro-2-methylphenoxy)-4-(trifluorom-continuedethyl) benzamide | This compound, TBAI | di-tert-butyl([4-(2-(4-fluoro-2-methylphenoxy )-4- (trifluoromethyl)benzamido)-2-oxopyridin-1-(2H)-yl)methyl) phosphate | Synthesis of sodium channel modulators |

属性

CAS 编号 |

33494-80-3 |

|---|---|

分子式 |

C8H19KO4P |

分子量 |

249.31 g/mol |

IUPAC 名称 |

potassium;ditert-butyl phosphate |

InChI |

InChI=1S/C8H19O4P.K/c1-7(2,3)11-13(9,10)12-8(4,5)6;/h1-6H3,(H,9,10); |

InChI 键 |

SZCKQRFZBSIRLK-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OP(=O)([O-])OC(C)(C)C.[K+] |

规范 SMILES |

CC(C)(C)OP(=O)(O)OC(C)(C)C.[K] |

其他CAS编号 |

33494-80-3 |

Pictograms |

Irritant |

产品来源 |

United States |

Coordination Chemistry and Metal Complexes of Di Tert Butyl Phosphate Ligands

Transition Metal Di-tert-butyl Phosphate (B84403) Complexes

The di-tert-butyl phosphate ligand also forms a wide array of complexes with transition metals, leading to the creation of both homometallic and heterometallic materials. These complexes are of significant interest as single-source precursors for the synthesis of metal phosphate materials with controlled stoichiometry and properties. acs.orgoup.comnih.gov

The synthesis of transition metal di-tert-butyl phosphate complexes often involves the reaction of a metal salt, typically a metal acetate (B1210297), with di-tert-butyl phosphate (dtbp-H). nih.govresearchgate.net The stoichiometry of the reactants and the presence of auxiliary ligands can be manipulated to produce a variety of structures, from discrete mononuclear complexes to larger clusters and polymeric materials. acs.orgnih.gov

For instance, reacting metal acetates (M(OAc)₂·xH₂O) with dtbp-H in a 4:6 molar ratio can yield tetrameric metal phosphate clusters of the type [M₄(μ₄-O)(dtbp)₆], where M can be Co(II) or Zn(II). nih.govcapes.gov.br These reactions are typically carried out in solvents like methanol (B129727) or tetrahydrofuran. nih.gov

The introduction of donor auxiliary ligands, such as imidazole (B134444) or ethylenediamine (B42938), can lead to the formation of mononuclear octahedral complexes like [M(dtbp)₂(imz)₄] (where M = Co, Ni, Zn) and [Co(dtbp)₂(en)₂]. nih.gov The use of bulkier auxiliary ligands like 3,5-dimethylpyrazole (B48361) can favor the formation of tetrahedral complexes, such as [Co(dtbp)₂(3,5-dmp)₂]. acs.orgnih.gov

Similarly, octahedral manganese(II) and copper(II) di-tert-butyl phosphate complexes with the formula [ML₂(imz)₄] have been synthesized. oup.comoup.com Polymeric copper complexes, such as [Cu(dtbp)₂(py)₂(μ-OH₂)]n, can be obtained by reacting copper acetate with dtbp-H in the presence of pyridine. nih.govacs.orgacs.org Furthermore, polymeric manganese(II) and cadmium(II) complexes, [Mn(dtbp)₂]n and [Cd(dtbp)₂(H₂O)]n, have also been prepared. acs.org

The synthesis of a mixed-metal phosphate polymer, [CaK(μ-H₂O)₃(μ-dtbp)₃]n, has been achieved by reacting the potassium di-tert-butyl phosphate complex with calcium acetate. acs.orgnih.gov The reaction of ZnEt₂ with dtbp-H yields the insoluble polymer {Zn[O₂P(OtBu)₂]₂}n. acs.org

Synthesis of Polyhedral Metal Phosphate Cage Structures (e.g., [M₄(μ₄-O)(dtbp)₆])

A notable achievement in the coordination chemistry of di-tert-butyl phosphate is the synthesis of tetranuclear metal phosphate cage structures with the general formula [M₄(μ₄-O)(dtbp)₆]. These complexes feature a central μ₄-oxido ligand, where a single oxygen atom is tetrahedrally coordinated to four metal centers.

A high-yield, one-pot synthetic route has been developed for these clusters. researchgate.netcapes.gov.brnih.gov The reaction typically involves treating a metal acetate hydrate, such as M(OAc)₂·xH₂O (where M = Co(II) or Zn(II)), with di-tert-butyl phosphate (dtbp-H) in a 4:6 molar ratio. capes.gov.br The reaction, carried out in solvents like methanol or tetrahydrofuran, proceeds to form the desired metal phosphate clusters, [Co₄(μ₄-O)(dtbp)₆] (blue) and [Zn₄(μ₄-O)(dtbp)₆] (colorless), in nearly quantitative yields upon slow evaporation of the solvent. capes.gov.br The formation of these cage compounds highlights the ability of the dtbp ligand to facilitate the assembly of complex, multi-metallic structures. researchgate.netnih.gov

| Complex | Metal Center (M) | Precursors | Solvent | Yield |

| [Co₄(μ₄-O)(dtbp)₆] | Cobalt (Co) | Co(OAc)₂·xH₂O + dtbp-H | Methanol or THF | Nearly quantitative |

| [Zn₄(μ₄-O)(dtbp)₆] | Zinc (Zn) | Zn(OAc)₂·xH₂O + dtbp-H | Methanol or THF | Nearly quantitative |

Influence of Auxiliary Ligands on Complex Formation and Structure

The introduction of auxiliary ligands, particularly N-donors, into the reaction system dramatically alters the structural outcome, often preventing the formation of the [M₄(μ₄-O)(dtbp)₆] cage. researchgate.net The nature of the auxiliary ligand dictates the final coordination geometry.

For instance, when a donor ligand like imidazole (imz) or ethylenediamine (en) is added to the reaction between metal acetates and dtbp-H, the tetranuclear cluster is broken down. researchgate.netcapes.gov.br Instead of a cage, mononuclear octahedral complexes such as [M(dtbp)₂(imz)₄] are formed. researchgate.netcapes.gov.br This demonstrates the preference of the metal center to coordinate with the stronger N-donor ligands, leading to discrete molecular units rather than a polynuclear cage.

However, the steric bulk of the auxiliary ligand plays a crucial role. If a bulkier ligand like 3,5-dimethylpyrazole is used, the outcome is different. In this case, a tetrahedral complex, [Co(dtbp)₂(3,5-dmp)₂], is isolated. researchgate.net The steric hindrance from the dimethylpyrazole ligands likely prevents the coordination of four such ligands, resulting in a lower coordination number and a tetrahedral geometry instead of an octahedral one. This illustrates how auxiliary ligands can be used to tune the final structure and nuclearity of the metal phosphate complex. researchgate.net

Di-tert-butyl Phosphate Ligands in Single-Source Precursor Chemistry

Metal complexes of di-tert-butyl phosphate are highly effective single-source precursors (SSPs) for the synthesis of inorganic phosphate materials. acs.orgnih.gov An SSP is a single compound that contains all the necessary elements (in this case, the metal, phosphorus, and oxygen) in a predefined stoichiometric ratio for the target material. The organic-soluble nature and the inherent thermal lability of the tert-butyl groups make these dtbp complexes ideal for this purpose. acs.orgacs.org The decomposition process often involves a β-hydrogen elimination mechanism, releasing isobutene gas and leaving behind the desired organic-free inorganic phosphate material at relatively low temperatures. acs.org

Rational Design and Synthesis of Nano-sized Ceramic Phosphates

The use of dtbp-based SSPs allows for the rational design and synthesis of nano-sized ceramic phosphates. acs.orgnih.gov By carefully selecting the metal precursors, homo- and heterometallic phosphate materials can be created. For example, reacting alkali metal acetates (M = Li, Na, K) with di-tert-butyl phosphate yields one-dimensional polymeric complexes like [Li(μ-dtbp)]ₙ and [Na(μ-dtbp)]ₙ. acs.orgnih.gov These polymers serve as SSPs for their respective alkali metal phosphates. acs.org

Furthermore, heterometallic precursors can be synthesized. For instance, the potassium complex [K₄(μ-dtbp)₄(μ-H₂O)₃]ₙ can be reacted with calcium acetate to produce the mixed-metal polymer [CaK(μ-H₂O)₃(μ-dtbp)₃]ₙ. acs.orgnih.gov The thermal decomposition of these well-defined precursors provides a controlled route to nano-sized ceramic phosphates with specific compositions. acs.org

Investigation of Thermal Decomposition Pathways to Inorganic Phosphate Materials

The thermal decomposition of metal-dtbp complexes is a key step in their application as SSPs. Thermogravimetric analysis shows that these compounds typically decompose in the temperature range of 300–500 °C, losing their thermally unstable tert-butyl groups to yield organic-free phosphate materials. acs.orgnih.gov The exact nature of the final inorganic product depends on the metal, the structure of the precursor, and the decomposition conditions (e.g., temperature, atmosphere). researchgate.net

Thermal decomposition of dtbp complexes is a reliable method for producing metal metaphosphates (containing the (PO₃)⁻ anion) and pyrophosphates (containing the (P₂O₇)⁴⁻ anion).

Pyrolysis of Cobalt and Zinc Complexes : The thermal decomposition of cobalt and zinc di-tert-butyl phosphate complexes has been shown to produce zinc pyrophosphate (Zn₂P₂O₇). researchgate.net

Decomposition of Calcium Complexes : Solid-state thermolysis of certain calcium di-tert-butyl phosphate precursors in air leads to the exclusive formation of calcium metaphosphate, β-Ca(PO₃)₂, over a broad temperature range of 400–800 °C. researchgate.net

Decomposition of Heterometallic Complexes : The mixed-metal precursor [CaK(μ-H₂O)₃(μ-dtbp)₃]ₙ, when heated between 400–800 °C, decomposes to form phase-pure mixed-metal calcium potassium metaphosphate, CaK(PO₃)₃. acs.orgnih.gov

In addition to solid-state thermolysis, decomposition can be carried out in a solvent under heat and pressure, a method known as solvothermal decomposition. This route can lead to different products compared to pyrolysis. The solvothermal decomposition of alkali metal di-tert-butyl phosphate precursors, specifically [Li(μ-dtbp)]ₙ, [Na(μ-dtbp)]ₙ, and [K₄(μ-dtbp)₄(μ-H₂O)₃]ₙ, in boiling toluene (B28343) results in the formation of the corresponding dihydrogen phosphates, M(H₂PO₄) (where M = Li, Na, K). acs.orgnih.gov Similarly, solvothermal decomposition of cobalt-dtbp precursors at 150 °C can yield cobalt dihydrogen phosphate, Co(H₂PO₄)₂. researchgate.net This method provides an alternative, low-temperature pathway to important inorganic phosphate materials. acs.orgresearchgate.net

| Precursor Complex | Decomposition Method | Temperature | Product(s) |

| [Co₄(μ₄-O)(dtbp)₆] / [Zn₄(μ₄-O)(dtbp)₆] | Pyrolysis | up to 800 °C | Zn₂P₂O₇ |

| Calcium di-tert-butyl phosphate | Thermolysis in air | 400-800 °C | β-Ca(PO₃)₂ |

| [CaK(μ-H₂O)₃(μ-dtbp)₃]ₙ | Pyrolysis | 400-800 °C | CaK(PO₃)₃ |

| [Li(μ-dtbp)]ₙ, [Na(μ-dtbp)]ₙ | Solvothermal (Toluene) | Boiling | Li(H₂PO₄), Na(H₂PO₄) |

| Cobalt-bis(di-tert-butylphosphate) | Solvothermal | 150 °C | Co(H₂PO₄)₂ |

Applications in Advanced Organic Synthesis Facilitated by Potassium Di Tert Butyl Phosphate

Catalysis by Potassium di-tert-butyl phosphate (B84403)

The utility of potassium di-tert-butyl phosphate extends to catalytic applications where its basic and phase transfer properties are harnessed to facilitate a variety of organic transformations.

With its strong basicity and good solubility in certain organic solvents, this compound functions as an effective base catalyst. Its conjugate acid, di-tert-butyl hydrogen phosphate, has a pKa that renders the phosphate anion sufficiently basic to deprotonate a range of acidic protons, thereby activating substrates for subsequent reactions. This catalytic action is crucial in numerous organic transformations where a non-nucleophilic, sterically hindered base is required to avoid side reactions. The bulky tert-butyl groups help to modulate its nucleophilicity, allowing it to function primarily as a base in many contexts.

In multiphase reaction systems, where reactants are distributed between immiscible phases (e.g., an aqueous and an organic layer), facilitating the transfer of anionic species into the organic phase is critical for the reaction to proceed. While this compound is the key reagent, its transfer between phases is often enabled by the addition of a dedicated phase-transfer catalyst (PTC). acs.org For instance, in the synthesis of chloromethyl di-tert-butyl phosphate from this compound and chloromethyl chlorosulfate (B8482658), a PTC like tetrabutylammonium (B224687) sulfate (B86663) or tetrabutylammonium chloride is essential. chemicalbook.com The PTC transports the di-tert-butyl phosphate anion from the solid or aqueous phase into the organic solvent (such as dichloromethane (B109758) or tetrahydrofuran) where it can react with the electrophilic substrate. chemicalbook.comacs.org This methodology allows the reaction to occur under mild conditions with high efficiency. chemicalbook.com

Table 1: Components in a Typical Phase-Transfer Catalyzed Reaction

| Component | Example | Role in the Reaction |

|---|---|---|

| Phosphate Salt | This compound | The primary nucleophilic reagent. chemicalbook.com |

| Substrate | Chloromethyl chlorosulfate | The electrophile to be functionalized. chemicalbook.comacs.org |

| Organic Solvent | Dichloromethane, Tetrahydrofuran | Dissolves the organic-soluble substrate. chemicalbook.com |

| Phase-Transfer Catalyst | Tetrabutylammonium sulfate | Shuttles the phosphate anion into the organic phase. chemicalbook.com |

| Base (optional) | Potassium carbonate | Neutralizes acid byproducts. chemicalbook.com |

Phosphorylation Reactions and Prodrug Precursor Synthesis

A primary application of this compound is in phosphorylation, the process of adding a phosphate group to a molecule. This is particularly important in the pharmaceutical field for the synthesis of prodrugs, which are inactive precursors that are converted into active drugs within the body. syensqo.commagtech.com.cn

This compound is a high-quality phosphorylating agent and a key precursor in the synthesis of N-phosphonooxymethyl prodrugs. acs.orgsyensqo.comsigmaaldrich.com These prodrugs are designed to improve the bioavailability of parent drug molecules, often allowing for more convenient administration routes. syensqo.com The process typically involves reacting this compound with a suitable chloromethylating agent to form an electrophilic intermediate, which is then used to functionalize an amine or hydroxyl group on the parent drug. chemicalbook.com This approach has been successfully used in the preparation of various therapeutic agents, including HIV attachment inhibitors like BMS-663068. chemicalbook.com

The formation of the phosphonooxymethyl linkage is achieved through a nucleophilic substitution (S_N2) reaction. chemicalbook.com The process can be broken down into two main steps:

Formation of the Electrophilic Intermediate : this compound is reacted with an agent like chloromethyl chlorosulfate. acs.orgacs.org In this reaction, the phosphate anion acts as a nucleophile, displacing the chlorosulfate group to yield di-tert-butyl (chloromethyl) phosphate. acs.org This intermediate is a key electrophile for subsequent steps. chemicalbook.com The reaction is optimized through a careful selection of a base, a phase-transfer catalyst, and stabilizing additives to maximize yield and purity. acs.orgfigshare.com

Coupling with the Drug Molecule : The newly formed di-tert-butyl (chloromethyl) phosphate is then reacted with the parent drug, which contains a nucleophilic group such as an amine (N-H) or a hydroxyl (O-H). chemicalbook.com The nucleophilic group on the drug attacks the chloromethyl carbon of the phosphate intermediate, displacing the chloride ion and forming the desired N-phosphonooxymethyl or O-phosphonooxymethyl bond. chemicalbook.com This direct reaction can be carried out in a suitable solvent like ethyl acetate (B1210297), often with an additive like tetrabutylammonium iodide (TBAI) to facilitate the substitution. chemicalbook.com

Table 2: Nucleophilic Substitution for Prodrug Synthesis

| Step | Reactant 1 (Nucleophile) | Reactant 2 (Electrophile) | Product | Reaction Type |

|---|---|---|---|---|

| 1 | This compound | Chloromethyl chlorosulfate | di-tert-butyl (chloromethyl) phosphate | S_N2 acs.orgacs.org |

| 2 | Parent Drug (e.g., with R-NH₂) | di-tert-butyl (chloromethyl) phosphate | di-tert-butyl ((R-NH-CH₂)-oxymethyl) phosphate | S_N2 chemicalbook.com |

A critical feature of the di-tert-butyl phosphate group in prodrug design is the ease with which the tert-butyl protecting groups can be removed. acs.org This "deprotection" step is necessary to release the active, negatively charged phosphate drug inside the body. The tert-butyl groups are highly sensitive to acidic conditions and are readily cleaved, while remaining stable under neutral or basic conditions. acs.orgacs.org

The mechanism of deprotection involves the protonation of one of the phosphate ester oxygen atoms by an acid. This is followed by the elimination of the stable tert-butyl cation, which typically deprotonates to form isobutene gas. This process is repeated for the second tert-butyl group. The use of trifluoroacetic acid is a common laboratory method for this cleavage. researchgate.net This facile deprotection is a significant advantage, as it allows the prodrug to be stable in storage and during administration, only releasing the active phosphorylated drug under specific physiological conditions. acs.orgacs.org The stability of the tert-butyl group is intermediate, providing a balance between plasma stability and susceptibility to esterase-mediated cleavage, which is crucial for oral bioavailability. acs.org

Utilization in the Preparation of N-Phosphonooxymethyl Prodrugs

Chemical Aspects of Improving Active Pharmaceutical Ingredient Formulation (e.g., solubility, stability)

A primary challenge in pharmaceutical development is optimizing the formulation of Active Pharmaceutical Ingredients (APIs) to ensure adequate solubility and stability, which are critical for bioavailability. This compound plays a crucial role in this area by facilitating the synthesis of N-phosphonooxymethyl prodrugs. chemicalbook.comsyensqo.com

Prodrugs are inactive precursors that are converted into the active drug form within the body through enzymatic or chemical transformation. syensqo.com For APIs that are poorly water-soluble, introducing a phosphate group can dramatically enhance aqueous solubility. This compound serves as a key phosphorylating agent in this process. chemicalbook.comsyensqo.com By reacting it with a suitable derivative of the parent drug, a phosphonooxymethyl ether is formed. This modification renders the API more soluble, which is particularly advantageous for developing injectable formulations as alternatives to solid tablets. chemicalbook.com

The resulting prodrugs are designed to be stable in formulation but to cleave under physiological conditions, releasing the active drug. This cleavage can occur through biocatalytic processes or spontaneous hydrolysis. chemicalbook.comsyensqo.com The improved solubility and subsequent enhanced bioavailability stemming from this prodrug strategy underscore the importance of this compound in modern drug formulation and delivery. chemicalbook.com

Synthesis of Biologically Relevant Nitrogen-Containing Heterocycles

This compound is an important intermediate in the synthesis of a variety of nitrogen-containing heterocyclic compounds that are of significant biological and pharmaceutical interest. chemicalbook.com It is often used to prepare di-tert-butyl (chloromethyl) phosphate, a key electrophilic intermediate. chemicalbook.comresearchgate.net This intermediate then reacts with various heterocyclic precursors through nucleophilic substitution to introduce the di-tert-butyl phosphonooxymethyl group, a common step in the creation of soluble prodrugs. chemicalbook.com

Synthesis of Pyridone Amides and their Derivatives as Modulators of Sodium Channels

Pyridone amides are a class of compounds investigated as modulators of sodium channels, which are important targets for the treatment of pain. googleapis.comgoogle.com In the synthesis of prodrugs of these pyridone amides, this compound is used as a phosphorylating agent. chemicalbook.com

In a typical synthetic route, a chloromethyl derivative of the pyridone amide is prepared first. This intermediate then undergoes a nucleophilic substitution reaction with this compound. chemicalbook.com For example, N-[1-(chloromethyl)-2-oxo-1,2-dihydropyridin-4-yl]-2-[4-fluoro-2-(methyl-d3)phenoxy]-4-(trifluoromethyl)benzamide reacts directly with this compound, often in the presence of a phase-transfer catalyst like tetrabutylammonium iodide (TBAI), to yield the corresponding di-tert-butyl phosphate ester. chemicalbook.comgoogleapis.com This phosphonooxymethyl prodrug can then be deprotected to yield the final water-soluble prodrug, which carries a CH₂OPO(OH)₂ group. googleapis.com

| Reactant 1 | Reactant 2 | Product | Application |

| N-[1-(chloromethyl)-2-oxo-1,2-dihydropyridin-4-yl]-2-[4-fluoro-2-(methyl-d3)phenoxy]-4-(trifluoromethyl)benzamide | This compound | di-tert-butyl ((4-(2-(4-fluoro-2-(methyl-d3)phenoxy)-4-(trifluoromethyl)benzamido)-2-oxopyridin-1(2H)-yl)methyl) phosphate | Prodrug for sodium channel modulator chemicalbook.comgoogleapis.com |

Preparation of Substituted Pyrrolidine-2-carboxamides and Pyrrolidine-3-carboxamides

Substituted pyrrolidine-2-carboxamides have been identified as a novel class of potent inhibitors of the MDM2-p53 interaction, making them valuable candidates for anticancer agents. google.com this compound is utilized in the synthesis of intermediates required for creating derivatives of these compounds. chemicalbook.comgoogle.com

The process involves the preparation of chloromethyl di-tert-butyl phosphate, which is synthesized from this compound, sodium bicarbonate, a phase-transfer catalyst, and chloromethyl chlorosulfate. google.com This electrophilic phosphate intermediate is then used in subsequent reactions. For instance, di-tert-butyl chloromethyl phosphate can react with chiral pyrrolidine-2-carboxamide (B126068) derivatives to form phosphonooxymethyl prodrugs designed to improve therapeutic delivery. chemicalbook.com

| Reactant 1 | Reactant 2 | Key Intermediate | Application |

| This compound | Chloromethyl chlorosulfate | Chloromethyl di-tert-butyl phosphate | Synthesis of pyrrolidine-2-carboxamide derivatives chemicalbook.comgoogle.com |

Formation of Substituted Azaindole Compounds

Azaindole systems are core structures in various pharmaceutically important agents, including HIV-1 attachment inhibitors. researchgate.netnih.gov A key challenge in the development of these inhibitors is their poor solubility. To overcome this, a phosphonooxymethyl prodrug strategy is employed, for which this compound is essential.

| Starting Material | Key Reagents | Product Application |

| Azaindole derivatives | 1. Chloromethylating agent 2. This compound | Phosphonooxymethyl prodrugs of HIV-1 attachment inhibitors researchgate.net |

Production of Water-Soluble Azole Antifungal Intermediates

Many potent azole antifungal agents, such as ravuconazole, suffer from poor water solubility, limiting their clinical application, especially for intravenous administration. nih.govcapes.gov.br To address this, water-soluble prodrugs are synthesized, a process in which this compound is a key reagent for creating the necessary intermediates. chemicalbook.comcapes.gov.brgoogle.com

The synthesis involves converting the parent azole into a more soluble form by attaching a phosphonooxymethyl group. capes.gov.br This is achieved by reacting the azole with di-tert-butyl chloromethyl phosphate. capes.gov.br This critical intermediate, di-tert-butyl chloromethyl phosphate, is itself prepared using salts of di-tert-butyl phosphate, such as the potassium or silver salt, in a reaction with a chloromethylating agent like chloroiodomethane. capes.gov.brgoogle.com The resulting phosphonooxymethyl derivatives of the azole antifungal are highly soluble in water and are converted back to the active parent drug in the body. capes.gov.br

| Parent Drug | Key Intermediate | Prodrug Feature |

| Ravuconazole (azole antifungal) | Di-tert-butyl chloromethyl phosphate | High water solubility for potential IV formulation capes.gov.br |

Di-tert-butyl Phosphate in C-P Bond Formation Reactions

The formation of a carbon-phosphorus (C-P) bond is a fundamental transformation in organophosphorus chemistry. Di-tert-butyl phosphate and its salts are effective reagents for creating these bonds, particularly in phosphorylation reactions. entegris.com

This compound acts as a phosphorylating agent for alkyl halides, such as bromides and iodides. entegris.com The reaction proceeds via a nucleophilic attack of the phosphate anion on the alkyl halide, displacing the halide and forming a di-tert-butyl alkyl phosphate, which is a triester of phosphoric acid. This method provides a direct route to protected organophosphates. entegris.com

While much of the modern C-P bond formation focuses on palladium-catalyzed cross-coupling reactions between aryl halides and various P(O)-H compounds (e.g., dialkyl phosphites, phosphinates), the direct alkylation using this compound represents a classic and valuable method for constructing C-P bonds, especially with alkyl substrates. entegris.comacs.org The stability of the potassium salt allows for its convenient use as a source of the di-tert-butyl phosphate nucleophile. entegris.com

| Reaction Type | Substrate | Reagent | Product |

| Nucleophilic Substitution | Alkyl Bromide (R-Br) or Alkyl Iodide (R-I) | This compound | Di-tert-butyl alkyl phosphate [(t-BuO)₂P(O)OR] |

Synthesis of Phosphonate (B1237965) Compounds

This compound plays a crucial role as both a potent nucleophile and a base in various synthetic strategies aimed at producing phosphonate derivatives. Its utility is particularly evident in its application for creating precursors for more complex molecules, such as phosphonooxymethyl prodrugs, which can enhance the bioavailability of pharmaceuticals. chemicalbook.com The bulky di-tert-butyl groups on the phosphate provide steric hindrance that can influence reactivity and selectivity in these synthetic transformations.

One of the primary routes to phosphonate synthesis involves the reaction of di-tert-butyl phosphite (B83602) with alkyl or aryl halides, a transformation known as the Michaelis-Becker reaction. In this context, this compound can be generated in situ or used directly as the potassium salt of di-tert-butyl phosphate to act as the nucleophile.

Furthermore, this compound is instrumental in the synthesis of di-tert-butyl (chloromethyl) phosphate, a key intermediate for phosphono-oxymethyl prodrugs. This is achieved through a nucleophilic substitution reaction with chloromethyl chlorosulfate. chemicalbook.com

Research has also explored the use of related phosphite derivatives in well-established reactions for C-P bond formation, such as the Pudovik and Kabachnik-Fields reactions, to generate α-hydroxyphosphonates and α-aminophosphonates, respectively. organic-chemistry.orgwikipedia.orgwikipedia.orgorganic-chemistry.org While these reactions often employ various catalysts, the underlying principle of nucleophilic addition of a phosphorus species to a carbonyl or imine is central.

A notable development is the synthesis of di-tert-butyl potassium phosphate itself through an efficient oxidation of di-tert-butyl phosphite using hydrogen peroxide with a catalytic amount of potassium iodide, affording the product in high yield and purity. This improved synthesis of the reagent enhances its accessibility for subsequent applications in phosphonate synthesis.

Detailed research findings have demonstrated the utility of phosphonate derivatives in various applications. For instance, di-tert-butyl oxymethyl phosphonates have been investigated for their suitability in preparing the antiviral drug tenofovir. mit.edu The synthesis involved the development of an efficient method for creating crystalline di-tert-butyl (hydroxymethyl)phosphonate, which was then activated for the subsequent alkylation step. mit.edu

The following table summarizes representative examples of reactions where di-tert-butyl phosphate derivatives are involved in the synthesis of phosphonates and their precursors.

Interactive Data Table: Synthesis of Phosphonate Derivatives

| Product | Reactants | Reagent/Catalyst | Solvent | Conditions | Yield (%) | Reference |

| Di-tert-butyl (chloromethyl) phosphate | Di-tert-butyl potassium phosphate, Chloroiodomethane | - | Dimethoxyethane | Reflux | 60-63 | wikipedia.org |

| Di-tert-butyl potassium phosphate | Di-tert-butyl phosphite | Hydrogen peroxide, Potassium iodide (catalytic) | - | - | 81 | |

| (Di-tert-butoxyphosphoryl)methyl methanesulfonate | Di-tert-butyl (hydroxymethyl)phosphonate, Mesyl chloride | - | - | - | 97 | mit.edu |

| Tenofovir (PMPA) | (R)-9-(2-hydroxypropyl)adenine, (Di-tert-butoxyphosphoryl)methyl methanesulfonate | Mg(OtBu)2 | - | - | 72 | mit.edu |

No Evidence Found for Di-tert-butyl Phosphate as a Ligand in Specified Palladium-Catalyzed Cross-Coupling Reactions

Extensive searches of scientific literature and chemical databases have yielded no evidence to support the use of this compound as a ligand in the palladium-catalyzed Buchwald-Hartwig, Heck, Hiyama, Negishi, or Sonogashira cross-coupling reactions. The provided article outline is predicated on a role for this compound that does not appear to be documented in chemical research.

The field of palladium-catalyzed cross-coupling heavily relies on the use of ancillary ligands to modulate the reactivity and stability of the palladium catalyst. These ligands are crucial for facilitating key steps in the catalytic cycle, such as oxidative addition and reductive elimination. The most successful and widely used ligands for the reactions specified are bulky, electron-rich phosphines. These include monodentate phosphines like tri-tert-butylphosphine (B79228) and a large family of di-tert-butylphosphino biaryl ligands (e.g., t-BuXPhos, SPhos, RuPhos). These phosphine (B1218219) ligands, which feature direct phosphorus-carbon bonds, are chemically distinct from phosphate esters like di-tert-butyl phosphate, which contain phosphorus-oxygen bonds.

While the specific compound, this compound, is not documented as a ligand, it is important to note the common roles of related compounds in these catalytic systems:

Phosphine Ligands: Compounds with similar tert-butyl and phosphorus-containing structures, such as tri-tert-butylphosphine and di-tert-butylphenylphosphine, are cornerstone ligands in modern cross-coupling chemistry due to their steric bulk and strong electron-donating properties. They are well-documented to promote the coupling of a wide range of substrates, including challenging aryl chlorides.

Phosphate Bases: Inorganic phosphate salts, most commonly potassium phosphate (K₃PO₄), are frequently employed as the base in these reactions. The base is essential for activating one of the coupling partners (e.g., deprotonating an amine in the Buchwald-Hartwig reaction or activating an organoboron reagent in the Suzuki-Miyaura reaction) but does not typically coordinate to the palladium center as a primary ligand. acs.orgnih.gov

Given the strict requirement to focus solely on this compound as a ligand within the specified reactions, and the absence of any supporting scientific literature for this role, it is not possible to generate a scientifically accurate and informative article that adheres to the requested outline. The premise of the request appears to be based on a misinterpretation of the chemical roles of phosphate and phosphine compounds in palladium catalysis.

Catalytic Applications and Ligand Design with Di Tert Butyl Phosphate

Di-tert-butyl Phosphate (B84403) as a Ligand in Homogeneous Catalysis

Applications in Palladium-Catalyzed Cross-Coupling Reactions

Stille Coupling

Potassium di-tert-butyl phosphate is identified as a suitable ligand for use in palladium-catalyzed Stille cross-coupling reactions. sigmaaldrich.com The Stille reaction is a versatile method for forming carbon-carbon bonds by coupling an organotin compound with an organic halide or triflate. The effectiveness of the palladium catalyst in this reaction is highly dependent on the choice of ligands.

Ligands play a crucial role by stabilizing the palladium(0) catalyst and influencing the rates of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. Bulky and electron-rich phosphine (B1218219) ligands are known to accelerate these steps, particularly for less reactive substrates like aryl chlorides. While specific performance data or detailed research findings for this compound in Stille coupling were not available in the searched literature, its structural characteristics—possessing bulky tert-butyl groups—are consistent with ligand types often employed to enhance catalytic activity in such transformations. sigmaaldrich.com

Suzuki-Miyaura Coupling

Similar to its role in Stille coupling, this compound is recognized as a potential ligand for the Suzuki-Miyaura coupling reaction. sigmaaldrich.com This reaction, which couples an organoboron species with an organic halide or triflate, is a cornerstone of modern organic synthesis, widely used for constructing biaryl structures. The catalyst system, typically consisting of a palladium source and a ligand, is critical to the reaction's success.

In this context, ligands with significant steric bulk and electron-donating properties are often favored as they promote the formation of the active catalytic species and facilitate the reductive elimination step. While related compounds like potassium phosphate (K₃PO₄) are commonly used as a base in these reactions, and bulky phosphine ligands such as t-BuBrettPhos and 1,1′-bis(di-tert-butylphosphino)ferrocene (dtbpf) are used to create highly active catalysts, specific studies detailing the catalytic performance of this compound as a ligand, including reaction yields and conditions, were not identified in the reviewed literature. nih.govacs.org

Di-tert-butyl Phosphate in Electrocatalytic Systems

The di-tert-butyl phosphate moiety serves as a valuable precursor in the synthesis of advanced inorganic materials, including metal phosphates with applications in electrocatalysis. Through thermal decomposition processes, organometallic complexes containing di-tert-butyl phosphate ligands can be converted into ceramic phosphate materials, offering a route to catalysts with controlled composition and structure.

Development of Synergistic Mixed Cobalt Phosphate Catalytic Systems

Research has demonstrated that di-tert-butyl phosphate is an effective precursor for synthesizing molecular cobalt(II) phosphate complexes that can be transformed into catalytically active materials. researchgate.netnih.gov Specifically, the reaction of di-tert-butyl phosphate (dtbp-H) with cobalt(II) acetate (B1210297) yields well-defined molecular clusters and complexes. nih.gov

These organometallic compounds serve as single-source precursors that, upon thermolysis, decompose to form cobalt phosphate materials. researchgate.netnih.gov For example, the thermal decomposition of these complexes eliminates isobutene and water, leading to the formation of mixed-phase cobalt meta- and pyrophosphates (Co(PO₃)₂ and Co₂P₂O₇). researchgate.netnih.gov This approach has been utilized to develop synergistic mixed cobalt phosphate catalytic systems anchored on nanocarbon supports for electrocatalytic applications such as the oxygen evolution reaction (OER). researchgate.net

Below is a table of cobalt(II) di-tert-butyl phosphate precursor complexes described in the literature. nih.gov

| Precursor Complex | Chemical Formula | Description |

| Cobalt Phosphate Cluster | [Co₄(μ₄-O)(dtbp)₆] | A tetrameric cluster formed from cobalt acetate and di-tert-butyl phosphate. nih.gov |

| Mononuclear Cobalt Complex | [Co(dtbp)₂(imz)₄] | An octahedral complex formed in the presence of imidazole (B134444) as an auxiliary ligand. nih.gov |

| Mononuclear Cobalt Complex | [Co(dtbp)₂(3,5-dmp)₂] | A tetrahedral complex formed using the bulkier 3,5-dimethylpyrazole (B48361) as an auxiliary ligand. nih.gov |

Application of Bifunctional Cobalt-Manganese-Mixed Phosphates in Electrocatalysis

While di-tert-butyl phosphate has been established as a precursor for cobalt-only phosphate materials, a review of the scientific literature did not yield studies describing its use in the synthesis of bifunctional cobalt-manganese-mixed phosphates for electrocatalysis. The synthesis of such mixed metal systems typically involves other precursors to incorporate both cobalt and manganese into the final material.

Catalytic Activity in Alkene Epoxidation

The use of this compound as a catalyst for alkene epoxidation is not described in the reviewed scientific literature. Alkene epoxidation is a significant chemical transformation, and a variety of catalytic systems have been developed for this purpose. Commonly employed catalysts include those based on molybdenum, titanium, manganese, and iron, often activated by oxidants like tert-butyl hydroperoxide or hydrogen peroxide. caltech.eduresearchgate.netscispace.com Additionally, enzymatic systems, such as cytochrome P450 monooxygenases, are known to catalyze the epoxidation of alkenes under mild conditions. caltech.edu However, no connection between these systems and this compound was found.

Mechanistic Investigations and Reaction Pathways Involving Potassium Di Tert Butyl Phosphate

Elucidation of Nucleophilic Substitution Reaction Mechanisms

The nucleophilic substitution reactions of phosphate (B84403) esters, such as potassium di-tert-butyl phosphate, are fundamental to many processes in organic synthesis. researchgate.net These reactions can proceed through two primary pathways: nucleophilic attack at the phosphorus atom (O-P cleavage) or at the carbon substituent (O-C cleavage). thieme-connect.de The prevailing mechanism is influenced by several factors including the structure of the phosphate, the nature of the nucleophile, and the reaction conditions. thieme-connect.de

In the context of phosphoryl group transfer, two main mechanisms are generally considered: a concerted process and a stepwise process. The concerted mechanism involves a single transition state where the bond to the nucleophile forms concurrently with the breaking of the bond to the leaving group. researchgate.netsapub.org This pathway is analogous to the S_N2 reaction at a saturated carbon atom and involves a trigonal bipyramidal transition state. thieme-connect.de The stepwise mechanism, on the other hand, proceeds through a trigonal bipyramidal pentacoordinate intermediate. researchgate.netsapub.org

This compound, with its bulky tert-butyl groups, can influence the reaction pathway. For instance, in reactions with organic halides, tetramethylammonium (B1211777) di-tert-butyl phosphate, a related compound, reacts readily, particularly with bromides and iodides, to form the corresponding alkyl di-tert-butyl phosphates. researchgate.net This suggests a nucleophilic attack by the phosphate on the alkyl halide.

The reactivity of phosphate esters in nucleophilic substitution is also significantly affected by the solvent. For example, the hydrolysis of p-nitrophenyl phosphate dianion is accelerated by a factor of over 10^6 in acetonitrile (B52724) with a small amount of water compared to pure water, an effect that is entropic in origin. frontiersin.org This highlights the crucial role of solvent in modulating the reaction mechanism and rate.

This compound can also participate in reactions where it acts as a nucleophile to displace a leaving group. For example, it reacts with chloromethyl chlorosulfate (B8482658) in the presence of a base and a phase-transfer catalyst to produce di-tert-butyl (chloromethyl) phosphate. chemicalbook.com This intermediate is then used in subsequent nucleophilic substitution reactions. chemicalbook.com Similarly, it can react with compounds containing halohydrocarbon groups, such as 2-iodoethyl 4-((2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-neopentylpyrrolidine-2-carboxamido)-3-methoxybenzoate, via a nucleophilic substitution process. chemicalbook.com

Table 1: Factors Influencing Nucleophilic Substitution Mechanisms of Phosphate Esters

| Factor | Influence on Mechanism | Example |

| Phosphate Structure | The steric and electronic properties of the substituents on the phosphorus atom can favor one pathway over another. Bulky groups may hinder attack at the phosphorus center. thieme-connect.de | The bulky tert-butyl groups in this compound can influence the accessibility of the phosphorus atom to the nucleophile. |

| Nucleophile Nature | Stronger, less hindered nucleophiles generally favor a direct substitution pathway. The basicity and polarizability of the nucleophile are key. | Weakly basic nucleophiles like iodide and thiolate can efficiently deprotect phosphate triesters via attack at the O-C bond. thieme-connect.de |

| Reaction Conditions | Solvent polarity, pH, and the presence of catalysts can dramatically alter the reaction rate and mechanism. thieme-connect.de | The hydrolysis of p-nitrophenyl phosphate dianion is significantly faster in acetonitrile than in water. frontiersin.org |

| Leaving Group | The ability of the leaving group to depart influences the transition state and overall reaction feasibility. Good leaving groups facilitate the reaction. | In the deprotection of phosphate esters, the phosphate diester can act as a good leaving group. thieme-connect.de |

Detailed Studies of Acid-Catalyzed De-tert-butylation Pathways

The de-tert-butylation of phosphate esters, including di-tert-butyl phosphate, under acidic conditions is a crucial deprotection strategy in organic synthesis. This process typically involves the cleavage of the C-O bond, releasing the tert-butyl group as a stable carbocation. thieme-connect.de

The mechanism for acid-catalyzed de-tert-butylation of a tert-butyl ester proceeds through the protonation of the ester oxygen, followed by the departure of the tert-butyl cation to form a carboxylic acid and isobutylene (B52900) (2-methylpropene) after deprotonation of the cation. stackexchange.com Alkyl groups that can stabilize a positive charge, such as the tert-butyl group, readily undergo heterolysis under weakly acidic conditions. thieme-connect.de For instance, aqueous phosphoric acid has been shown to be an effective reagent for the deprotection of tert-butyl esters. organic-chemistry.org

In the case of di-tert-butyl phosphate, the removal of the tert-butyl protecting groups is often achieved using trifluoroacetic acid. researchgate.net The tert-butyl carbocation formed is subsequently deprotonated, typically by the trifluoroacetate (B77799) anion, to yield isobutene. stackexchange.com This process regenerates the acid catalyst, allowing it to be used in catalytic amounts in principle. stackexchange.com

A study on the dehydration of tert-butyl alcohol in phosphoric acid solutions proposed a mechanism involving a reactive complex of an unprotonated alcohol molecule, an undissociated H3PO4 molecule, and a water molecule. osti.gov While this study focuses on an alcohol, the principles of acid catalysis and carbocation formation are relevant to the de-tert-butylation of phosphate esters.

Recent advancements have also explored novel methods for de-tert-butylation. One such method utilizes the tris-4-bromophenylamminium radical cation ("magic blue") in combination with triethylsilane to catalytically cleave the C-O bond in tert-butyl esters under mild conditions. organic-chemistry.orgnih.gov The proposed mechanism suggests that the radical cation facilitates the cleavage, and the silane (B1218182) acts as a sacrificial reagent. nih.gov

Table 2: Reagents and Conditions for Acid-Catalyzed De-tert-butylation

| Reagent | Conditions | Byproducts | Reference |

| Trifluoroacetic acid (TFA) | Benzene, room temperature | Isobutene, Trifluoroacetate salt | researchgate.netstackexchange.com |

| Aqueous phosphoric acid | Mild conditions | Isobutene | organic-chemistry.org |

| Tris(4-bromophenyl)aminium radical cation / Triethylsilane | Mild, catalytic | Isobutene, Silyl ester | organic-chemistry.orgnih.gov |

Mechanistic Understanding of Thermal Decomposition Processes (e.g., β-H Elimination)

The thermal decomposition of metal complexes of di-tert-butyl phosphate is a key process for the formation of inorganic phosphate materials. acs.org A significant pathway in this decomposition is β-hydride elimination. acs.orgnih.gov This reaction involves the transfer of a hydrogen atom from the β-position of an alkyl group to the metal center, leading to the formation of an alkene and a metal hydride. libretexts.org

For alkali metal di-tert-butyl phosphates, thermogravimetric analysis reveals that the decomposition occurs in stages. acs.org For instance, in hydrated this compound, an initial weight loss corresponding to the removal of water molecules is observed between 40-180 °C. acs.org This is followed by a major decomposition step in the temperature range of 180-240 °C, which is attributed to the elimination of the tert-butyl groups as volatile isobutene gas. acs.org This elimination is a result of the facile β-H elimination characteristic of the di-tert-butyl phosphate ligand. acs.org

The thermal stability of phosphate esters is influenced by the nature of the alkyl groups. Trialkylphosphates are susceptible to β-H elimination reactions, a pathway not available to triarylphosphates, which contributes to the higher thermal stability of the latter. nih.gov The tendency for β-elimination is also observed in other metal-alkyl systems and is a well-established reaction in organometallic chemistry. libretexts.org

The study of the thermal decomposition of di-tert-butyl peroxide, while not a phosphate ester, provides insights into the experimental techniques used to study such processes, like differential adiabatic calorimetry, which can be applied to understand the thermal hazards and reaction kinetics of compounds like this compound. aidic.it

Table 3: Thermal Decomposition Stages of Alkali Metal di-tert-butyl Phosphates

| Compound | Temperature Range (°C) | Process | Mass Loss (%) |

| [K4(μ-dtbp)4(μ-H2O)3]n | 40–180 | Removal of water molecules | ~8.3 |

| [Li(μ-dtbp)]n | 180–240 | Elimination of tert-butyl groups as isobutene | ~52 |

| [Na(μ-dtbp)]n | 180–240 | Elimination of tert-butyl groups as isobutene | ~48 |

| [K4(μ-dtbp)4(μ-H2O)3]n | 180–240 | Elimination of tert-butyl groups as isobutene | ~41 |

Theoretical and Computational Studies of Reactivity and Selectivity

Theoretical and computational methods, particularly density functional theory (DFT), are powerful tools for investigating the reactivity and selectivity of phosphate esters. researchgate.net These studies can provide detailed insights into reaction mechanisms, transition state structures, and the factors that govern reaction outcomes. frontiersin.orgru.nl

Computational studies on the hydrolysis of phosphate esters have helped to elucidate the nature of the transition states in both concerted and stepwise mechanisms. frontiersin.org For example, theoretical calculations have been used to reproduce linear free energy relationships for the hydrolysis of phosphate monoester dianions. frontiersin.org

In the context of nucleophilic substitution at di- and triphosphates, computational studies have shown that the reaction mechanism and the nature of the stationary points are strongly influenced by the nucleophile, the leaving group, solvation, and the substituents on the phosphorus atom. ru.nl Activation strain analysis, a computational tool, can be used to understand how factors like the coordination of a metal ion (e.g., Mg2+) can facilitate the reaction by lowering the energy of the lowest unoccupied molecular orbital (LUMO) of the phosphate substrate. ru.nl

Table 4: Key Concepts in Computational Studies of Phosphate Ester Reactivity

| Concept | Description | Application to Phosphate Esters |

| Density Functional Theory (DFT) | A quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net | Calculating reaction energies, transition state geometries, and electronic properties of reactants, intermediates, and products. |

| Transition State (TS) Analysis | The identification and characterization of the highest energy point along the reaction coordinate. | Differentiating between concerted and stepwise mechanisms in nucleophilic substitution and other reactions. frontiersin.orgru.nl |

| Activation Strain Analysis | A method to partition the activation energy into the strain energy of the deformed reactants and the interaction energy between them. ru.nl | Understanding how catalysts and solvent effects modify the potential energy surface of a reaction. |

| Reactivity Descriptors | Calculated properties like HOMO/LUMO energies, electronegativity, and hardness that correlate with chemical reactivity. researchgate.net | Predicting the reactivity and selectivity of different sites within the this compound molecule. |

| Molecular Electrostatic Potential (MEP) | A plot of the electrostatic potential on the electron density surface of a molecule. researchgate.net | Identifying regions of positive and negative potential, which correspond to likely sites for electrophilic and nucleophilic attack, respectively. |

Advanced Materials Science and Precursor Chemistry of Metal Di Tert Butyl Phosphates

Rational Design and Fabrication of Functional Inorganic Phosphate (B84403) Materials

The rational design of functional inorganic phosphate materials is significantly advanced by the use of potassium di-tert-butyl phosphate as a single-source precursor (SSP). acs.orgnih.gov This strategy involves the synthesis of metal-organic complexes containing the di-tert-butyl phosphate ligand, which can then be thermally decomposed to yield the desired inorganic phosphate materials. acs.org

A common fabrication method involves reacting metal acetates with di-tert-butyl phosphate (dtbp-H) in a 1:1 molar ratio in a methanolic solution at room temperature. acs.orgnih.gov this compound itself can be synthesized by reacting di-tert-butyl phosphite (B83602) with potassium bicarbonate and potassium permanganate (B83412) in an aqueous solution. chemicalbook.com The resulting potassium complex, often formulated as [K₄(μ-dtbp)₄(μ-H₂O)₃]n, is a one-dimensional polymer that is soluble in organic solvents. acs.org

This potassium phosphate precursor can be further reacted with other metal salts, such as calcium acetate (B1210297), to fabricate heterometallic (mixed-metal) phosphate polymers. acs.orgnih.gov For instance, the reaction of [K₄(μ-dtbp)₄(μ-H₂O)₃]n with Ca(OAc)₂ yields the mixed-metal polymer [CaK(μ-H₂O)₃(μ-dtbp)₃]n. acs.orgnih.gov The thermal decomposition of these SSPs is a key step. Due to the inherent ability of the di-tert-butyl phosphate ligand to undergo β-hydrogen elimination, isobutene gas is evolved at low temperatures, leading to the formation of organic-free inorganic phosphates. acs.org Thermal decomposition of these precursors in the temperature range of 300–800 °C can yield nano-sized ceramic phosphates, including phase-pure mixed-metal metaphosphates like CaK(PO₃)₃. acs.orgnih.gov This precursor-based approach provides a pathway to materials that may be difficult to synthesize using traditional solid-state methods.

Control over Crystal Structure and Morphology in Derived Metal Phosphates

A key advantage of using this compound and its derivatives as precursors is the ability to exert significant control over the crystal structure and morphology of the final inorganic phosphate materials. chemicalbook.com The molecular structure of the precursor itself often dictates the structure of the resulting material.

Single-crystal X-ray diffraction studies have revealed that alkali metal di-tert-butyl phosphates, including the potassium complex [K₄(μ-dtbp)₄(μ-H₂O)₃]n, form one-dimensional polymeric chains. acs.orgacs.orgnih.gov In these structures, adjacent metal centers are connected by –O–P–O– bridges from the di-tert-butyl phosphate ligand. acs.orgnih.gov This predefined arrangement in the precursor influences the structure of the final product. For example, the potassium complex crystallizes in the orthorhombic P2₁2₁2 space group, forming a one-dimensional polymer where dtbp ligands bridge the potassium ions. acs.org

Furthermore, the conditions of thermal decomposition (thermolysis) can be fine-tuned to control the specific crystalline phase (polymorph) of the resulting metal phosphate. Research on analogous calcium di-tert-butyl phosphate precursors has shown that the decomposition of a polymeric precursor, [Ca(dtbp)₂(H₂O)]n, can be tailored to produce either the α- or β-form of calcium metaphosphate, Ca(PO₃)₂. researchgate.net Sintering at 600 °C exclusively yields the α-form, while annealing at 800 °C or higher produces the β-form. researchgate.net This demonstrates that the precursor chemistry approach allows for precise phase engineering of the final inorganic material by carefully controlling the processing parameters.

Advanced Spectroscopic Characterization of Derived Metal Phosphate Materials

A suite of advanced spectroscopic and analytical techniques is employed to characterize the this compound precursor and the subsequent inorganic materials derived from it. These methods provide critical information about the composition, structure, and thermal behavior of the compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is particularly informative.

³¹P NMR spectroscopy is used to confirm the formation of the phosphate complexes. For the potassium complex [K₄(μ-dtbp)₄(μ-H₂O)₃]n, a singlet is observed in the ³¹P NMR spectrum at δ -7.28 ppm. acs.org

¹H NMR spectra show characteristic signals for the tert-butyl group protons. In the case of the potassium precursor, the methyl protons of the tert-butyl group appear as a singlet at δ 1.25 ppm. acs.org

¹³C NMR spectra provide further confirmation, with two resonances corresponding to the tert-butyl group carbons observed around δ 80 and 30 ppm. acs.org

Single-crystal X-ray diffraction is essential for determining the precise molecular structure in the solid state, revealing details about bond distances and angles. For [K₄(μ-dtbp)₄(μ-H₂O)₃]n, the K–O bond distances are in the range of 2.723–3.413 Å. acs.org

Thermogravimetric Analysis (TGA) is used to study the thermal decomposition process. It shows that metal complexes of di-tert-butyl phosphate decompose at low temperatures through the loss of their thermally labile tert-butyl groups, a crucial step in forming the final organic-free inorganic phosphate materials. acs.orgacs.orgnih.gov

| Technique | Nucleus | Observed Chemical Shift (δ) / ppm | Assignment | Reference |

|---|---|---|---|---|

| NMR | ³¹P | -7.28 | Phosphate | acs.org |

| NMR | ¹H | 1.25 | -C(CH₃)₃ | acs.org |

| NMR | ¹³C | ~80 and ~30 | -C(CH₃)₃ and -C(CH₃)₃ | acs.org |

Tailoring Material Properties through Precursor Chemical Engineering

Precursor chemical engineering offers a powerful method for tailoring the properties of the final inorganic phosphate materials. By modifying the precursor at a molecular level, one can control the composition, structure, and ultimately the function of the derived material. researchgate.net

One key strategy is the creation of heterometallic precursors. By starting with this compound and reacting it with a salt of another metal, such as calcium acetate, a mixed-metal precursor is formed. acs.orgnih.gov The thermal decomposition of this single-source precursor, [CaK(μ-H₂O)₃(μ-dtbp)₃]n, leads to the formation of a phase-pure mixed-metal calcium potassium metaphosphate, CaK(PO₃)₃, at temperatures between 400–800 °C. acs.orgnih.gov This demonstrates how the stoichiometry of the final material can be precisely controlled by the design of the molecular precursor.

The choice of ligands in the precursor complex also plays a crucial role. Studies on related di-tert-butyl phosphate complexes of transition metals have shown that the addition of auxiliary ligands, like imidazole (B134444) or 3,5-dimethylpyrazole (B48361), can alter the structure of the precursor from a larger cluster to a mononuclear complex. researchgate.net This ability to modify the precursor's structure before decomposition provides another lever for controlling the properties of the final phosphate material.

Furthermore, precursor engineering can influence the morphology of the final product. The use of molecular aluminum di(tert-butyl)phosphate precursors, for example, has been shown to produce aluminum phosphate in the form of xerogels with high surface area or as thin, transparent films via chemical vapor deposition (CVD). acs.org This highlights how the chemical design of the precursor is directly linked to the physical form and properties of the resulting advanced material.

Future Research Directions and Emerging Applications of Potassium Di Tert Butyl Phosphate

Development of Novel and Sustainable Synthetic Routes

The current synthesis of potassium di-tert-butyl phosphate (B84403) often involves a two-step process starting from phosphorus trichloride (B1173362) (PCl₃), followed by an oxidation step. acs.orgfigshare.com While effective, future research is increasingly focused on developing more sustainable and efficient synthetic methodologies.

One promising approach involves the use of hydrogen peroxide (H₂O₂) with a catalytic amount of potassium iodide (KI) for the oxidation of di-tert-butyl phosphite (B83602). acs.orgfigshare.com This method is advantageous as it generates water as the primary byproduct, aligning with the principles of green chemistry. researchgate.net Research in this area aims to optimize reaction conditions to further improve yield and purity, potentially through the exploration of alternative, non-toxic catalysts and solvent systems.

Another avenue of investigation is the direct synthesis from less hazardous starting materials. The development of a one-pot synthesis that minimizes intermediate isolation steps would significantly enhance the process's efficiency and reduce waste generation. researchgate.net Exploring enzymatic or bio-inspired catalytic systems could also offer a highly selective and environmentally benign route to potassium di-tert-butyl phosphate.

Expanding the Catalytic Scope in Emerging Organic Transformations

This compound is well-established as a base and a phase-transfer catalyst in various organic reactions. chemicalbook.com Its high solubility in polar solvents and strong basicity are key to its utility. chemicalbook.com Future research is geared towards expanding its catalytic applications into new and emerging areas of organic synthesis.

One area of focus is its use in carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental transformations in organic chemistry. Its ability to act as a ligand for transition metal catalysts is also being explored to facilitate the formation of C-O, C-N, and C-C bonds. Further investigation into its role in asymmetric catalysis could lead to the development of new stereoselective transformations.

The unique reactivity of this compound also makes it a candidate for facilitating novel cycloaddition and rearrangement reactions. For instance, the isomerization of di-tert-butyldiphosphatetrahedrane to a 1,2-diphosphacyclobutadiene intermediate, which can then undergo cycloaddition reactions, highlights the potential for discovering new transformations involving organophosphorus compounds. nih.gov

Exploration of New Frontiers in Materials Science and Engineering

Recent studies have highlighted the potential of alkali metal di-tert-butyl phosphates, including the potassium salt, as single-source precursors for the synthesis of inorganic phosphate materials. acs.orgnih.gov This opens up new avenues for the application of this compound in materials science.

The thermal decomposition of these precursors at temperatures between 300 and 500 °C yields organic-free phosphate materials. acs.orgnih.gov This method allows for the creation of nano-sized ceramic phosphates with controlled stoichiometry. acs.org For example, the thermal decomposition of a heterometallic complex containing calcium and this compound has been shown to produce phase-pure mixed-metal calcium potassium metaphosphate, CaK(PO₃)₃. acs.orgnih.gov

Future research in this area will likely focus on:

The synthesis of novel homo- and heterometallic phosphate materials with tailored properties for applications in areas such as solid-state electrolytes, pigments, and heterogeneous catalysis. sigmaaldrich.comsigmaaldrich.com

The investigation of the structural and functional properties of the resulting materials, including their ionic conductivity, thermal stability, and catalytic activity.

The development of controlled synthesis methods to produce materials with specific morphologies and particle sizes.

Advanced Computational Chemistry and Predictive Modeling for Structure-Activity Relationships

Computational chemistry and predictive modeling are becoming increasingly important tools in understanding and predicting the behavior of chemical compounds. For this compound, these methods can provide valuable insights into its structure-activity relationships, guiding the design of new catalysts and materials.

Quantum chemical calculations can be employed to study the electronic structure and reactivity of this compound and its complexes. nih.gov This can help in understanding the mechanism of its catalytic activity and in predicting its behavior in different reaction environments. For instance, computational studies can elucidate the transition state structures and energetic pathways of reactions catalyzed by this compound, aiding in the optimization of reaction conditions. duq.edu

Predictive modeling can also be used to design new organophosphorus compounds with enhanced catalytic activity or specific material properties. By correlating structural features with desired functions, researchers can computationally screen potential candidates before undertaking their synthesis, saving time and resources.

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

The integration of this compound into continuous flow chemistry and automated synthesis platforms represents a significant step towards more efficient and scalable chemical production. nih.govyoutube.com Flow chemistry offers several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for process automation. youtube.com

The development of flow processes for reactions utilizing this compound as a catalyst or reagent is an active area of research. mst.edu This involves designing and optimizing reactor setups, as well as developing methods for in-line monitoring and control of reaction parameters. nih.gov The use of immobilized catalysts, where this compound is supported on a solid matrix, is a promising approach for continuous flow applications, as it simplifies product purification and catalyst recycling. mst.edu

Automated synthesis platforms can further enhance the efficiency of research and development by enabling the rapid screening of reaction conditions and the synthesis of compound libraries. The integration of this compound into these platforms will accelerate the discovery of new applications and the optimization of existing processes.

常见问题

Q. What are the validated synthetic routes for Potassium di-tert-butyl phosphate (KDTBP), and how can reaction conditions be optimized for yield and purity?

KDTBP is synthesized via phosphorylation of tert-butyl alcohol derivatives. A common method involves reacting tert-butyl alcohol with phosphorus oxychloride (POCl₃) in the presence of a base (e.g., potassium hydroxide) to form the phosphate ester, followed by neutralization to isolate the potassium salt . Key parameters for optimization include:

- Temperature control (0–5°C during phosphorylation to minimize side reactions).

- Stoichiometric ratios (1:1 molar ratio of tert-butyl alcohol to POCl₃).

- Purification via recrystallization from anhydrous solvents (e.g., ethyl acetate) to achieve >95% purity .

Yield improvements (70–85%) are achieved by inert gas protection to prevent hydrolysis of intermediates .

Q. Which analytical techniques are critical for characterizing KDTBP, and how are spectral data interpreted?

- Quantitative NMR (qNMR) : Validates purity (>95%) by integrating tert-butyl proton signals (δ 1.2–1.4 ppm) against internal standards .

- FTIR : Confirms P=O stretching (1250–1300 cm⁻¹) and P-O-C absorption (1050–1100 cm⁻¹) .

- Mass spectrometry (MS) : Molecular ion [M⁺] at m/z 248.30 (C₈H₁₈KO₄P) confirms molecular weight .

- Elemental analysis : Potassium content (15–16%) is verified via ICP-OES to assess stoichiometric integrity .

Q. What are the recommended handling and storage protocols for KDTBP to ensure stability?

- Storage : Keep in airtight containers under inert gas (argon/nitrogen) at ≤15°C to prevent hygroscopic degradation .

- Handling : Use desiccated gloveboxes for weighing. Exposure to moisture hydrolyzes the tert-butyl groups, releasing phosphoric acid and tert-butanol, detectable via pH drift (>5.0 in aqueous suspensions) .

- Safety : Use PPE (nitrile gloves, goggles) due to H315/H319/H335 hazards (skin/eye irritation, respiratory sensitization) .

Q. How is KDTBP employed as a reagent in organophosphorylation reactions?

KDTBP serves as a phosphorylating agent in nucleophilic substitutions. For example:

- Alkylation : Reacts with alkyl halides (e.g., benzyl bromide) in DMF at 60°C to form alkyl phosphates, monitored by TLC (Rf = 0.3–0.5 in hexane:ethyl acetate) .

- Catalysis : Acts as a Lewis acid catalyst in esterification reactions, achieving 80–90% conversion in <2 hours under microwave irradiation .

Advanced Research Questions

Q. How do solvent polarity and temperature influence KDTBP’s reactivity in alkylation mechanisms?

Solvent effects were studied using linear free energy relationships (LFERs) in AbbVie’s alkylation of ABT-199:

- Polar aprotic solvents (DMF, DMSO): Increase reaction rate (k = 0.15 min⁻¹ at 50°C) due to enhanced nucleophilicity of the phosphate anion .

- Low-polarity solvents (toluene): Favor SN2 mechanisms, evidenced by inversion of configuration in chiral alkyl halides .

- Temperature : Arrhenius plots show activation energy (Ea) of 45 kJ/mol, with optimal yields at 60–70°C .

Q. What mechanistic insights explain KDTBP’s hydrolysis under acidic vs. alkaline conditions?

- Acidic hydrolysis (pH <3) : Protonation of the phosphate oxygen initiates cleavage of the P-O-tert-butyl bond, yielding tert-butanol and phosphoric acid (half-life = 2 hours at 25°C) .

- Alkaline hydrolysis (pH >10) : Hydroxide ions attack the phosphorus center, forming potassium phosphate and tert-butoxide ions (first-order kinetics, k = 0.08 h⁻¹ at 25°C) .

- Stabilization : Buffering at pH 6–8 (1 M potassium phosphate) reduces hydrolysis to <5% over 24 hours .

Q. How can researchers resolve contradictions in reported stability data for KDTBP under varying humidity levels?

Conflicting stability studies arise from differing humidity control methods:

- Dynamic vapor sorption (DVS) : Shows 5% mass gain at 70% RH, indicating moderate hygroscopicity .

- Karl Fischer titration : Detects 0.2–0.5% water content in "anhydrous" batches, suggesting residual moisture accelerates decomposition .

Recommendation : Pre-dry KDTBP at 60°C under vacuum (<1 mmHg) for 12 hours prior to use in moisture-sensitive reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。